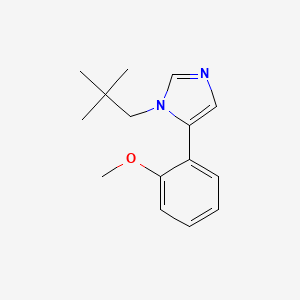
1-(2,2-Dimethylpropyl)-5-(2-methoxyphenyl)imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethylpropyl)-5-(2-methoxyphenyl)imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylpropyl)-5-(2-methoxyphenyl)imidazole can be achieved through several methods. One common approach involves the condensation of 2,2-dimethylpropylamine with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with glyoxal in the presence of an acid catalyst to yield the desired imidazole derivative.
Reaction Conditions:
Step 1: Condensation
Step 2: Cyclization
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
1-(2,2-Dimethylpropyl)-5-(2-methoxyphenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Imidazole N-oxides
Reduction: Dihydroimidazole derivatives
Substitution: Various substituted imidazole derivatives depending on the reagents used
科学研究应用
1-(2,2-Dimethylpropyl)-5-(2-methoxyphenyl)imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of 1-(2,2-Dimethylpropyl)-5-(2-methoxyphenyl)imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 1-(2,2-Dimethylpropyl)-5-phenylimidazole
- 1-(2,2-Dimethylpropyl)-5-(4-methoxyphenyl)imidazole
- 1-(2,2-Dimethylpropyl)-4-(2-methoxyphenyl)imidazole
Uniqueness
1-(2,2-Dimethylpropyl)-5-(2-methoxyphenyl)imidazole is unique due to the specific positioning of the 2,2-dimethylpropyl and 2-methoxyphenyl groups on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
116146-14-6 |
|---|---|
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC 名称 |
1-(2,2-dimethylpropyl)-5-(2-methoxyphenyl)imidazole |
InChI |
InChI=1S/C15H20N2O/c1-15(2,3)10-17-11-16-9-13(17)12-7-5-6-8-14(12)18-4/h5-9,11H,10H2,1-4H3 |
InChI 键 |
XBVMNXVTKFXTTF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CN1C=NC=C1C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















